molecular formula C13H14Cl3NO B14778542 2,4,6-Trichloro-N-cyclohexylbenzamide

2,4,6-Trichloro-N-cyclohexylbenzamide

Cat. No.: B14778542
M. Wt: 306.6 g/mol
InChI Key: HQEUTUVMFKKCEC-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H14Cl3NO It is characterized by the presence of three chlorine atoms attached to a benzene ring and a cyclohexyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-cyclohexylbenzamide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-cyclohexylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 2,4,6-trichlorobenzoic acid and cyclohexylamine.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,6-Trichloro-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic.

    2,4,6-Trichloro-N-methylbenzamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric properties.

    2,4,6-Trichloro-N-phenylbenzamide: Has a phenyl group, which influences its electronic properties.

Uniqueness

2,4,6-Trichloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts specific steric and hydrophobic characteristics. These properties can influence its reactivity and interactions with biological targets, making it a compound of interest for various applications.

Properties

Molecular Formula

C13H14Cl3NO

Molecular Weight

306.6 g/mol

IUPAC Name

2,4,6-trichloro-N-cyclohexylbenzamide

InChI

InChI=1S/C13H14Cl3NO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18)

InChI Key

HQEUTUVMFKKCEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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